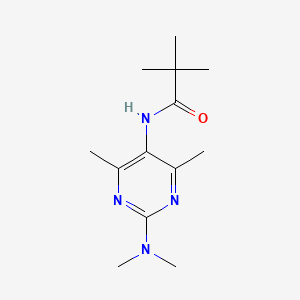

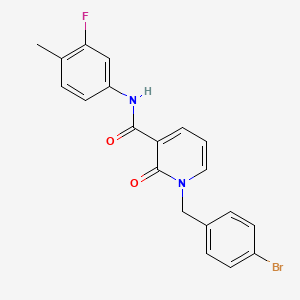

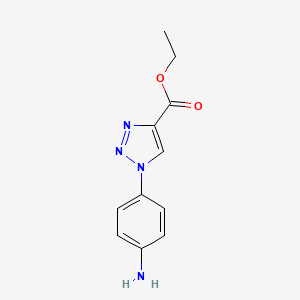

![molecular formula C18H15N5S B2508385 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-25-6](/img/structure/B2508385.png)

6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic molecule that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines. These compounds have garnered interest in medicinal chemistry due to their significant pharmaceutical importance, particularly in the development of anxiolytic agents and antitubulin agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazines typically involves multi-step reactions starting from various substituted phenyl derivatives. For instance, the synthesis of similar compounds has been reported where substituted phenyl analogs were prepared and showed activity in tests predictive of anxiolytic activity . Another study reported the synthesis of 3,6-diaryl derivatives, which exhibited moderate to potent antiproliferative activity, indicating the versatility of this scaffold in drug design .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazolo[4,3-b]pyridazine core, which can be further substituted with various functional groups. The structure of a closely related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was confirmed by X-ray diffraction (XRD) and supported by spectroscopic techniques . Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the intermolecular interactions and energy frameworks within these molecules .

Chemical Reactions Analysis

The chemical behavior of 1,2,4-triazolo[4,3-b]pyridazines includes reactions with carbanions and enamines, leading to various substituted derivatives. For example, the reaction of a 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds resulted in the formation of 7-substituted derivatives . These reactions demonstrate the reactivity of the triazolo[4,3-b]pyridazine core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the triazolo[4,3-b]pyridazine core contributes to the rigidity of the molecule, which can affect its binding to biological targets. For instance, compound 4q, a 3,6-diaryl derivative, was found to effectively inhibit tubulin polymerization, indicating the importance of the core structure in its biological activity . The introduction of substituents such as methylsulfanyl groups can further modulate the lipophilicity and electronic properties of the molecule, which are critical for its pharmacological profile.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Pyridazine derivatives, including compounds structurally related to 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been extensively studied for their diverse biological activities. Research focuses on the synthesis, crystal structure characterization, and theoretical studies to understand their chemical properties and potential applications. For instance, Sallam et al. (2021) conducted a comprehensive study involving the synthesis, crystal structure characterization, density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks on triazole pyridazine derivatives. These studies aim to elucidate the molecular interactions and stability of such compounds, highlighting their significance in medicinal chemistry and material science (Sallam et al., 2021).

Potential Pharmacological Applications

The pharmacological interest in pyridazine derivatives extends to exploring their potential as therapeutic agents. Various studies have synthesized and evaluated the biological activities of these compounds, revealing their potential in treating diseases. For example, research into eosinophil infiltration inhibitors with antihistaminic activity has led to the development of fused pyridazines showing promise in treating allergic reactions and inflammation (Gyoten et al., 2003). Similarly, another study focused on the synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs, evaluated over the dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities, indicating the versatility of pyridazine derivatives in medicinal chemistry (Bindu et al., 2019).

Antimicrobial and Antiviral Research

The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives highlight the ongoing efforts to discover new agents against infectious diseases. Compounds based on the pyridazine core structure have been identified for their pronounced antimicrobial activity, offering a new avenue for the development of antimicrobial therapeutics (Bhuiyan et al., 2006). Moreover, novel heterocyclic nitrofurfural hydrazones, including derivatives of pyrazolo[1,5-alpha]pyrimidines and related structures, have demonstrated in vivo antitrypanosomal activity, signifying their potential in combating parasitic infections (Novinsion et al., 1976).

properties

IUPAC Name |

6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5S/c1-13-2-4-14(5-3-13)12-24-17-7-6-16-20-21-18(23(16)22-17)15-8-10-19-11-9-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNZOZADNWASCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

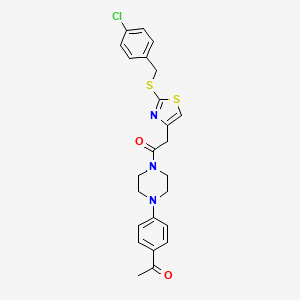

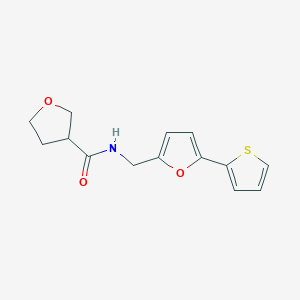

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

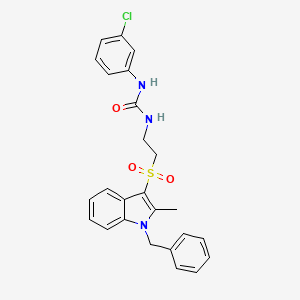

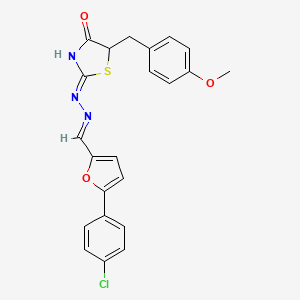

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

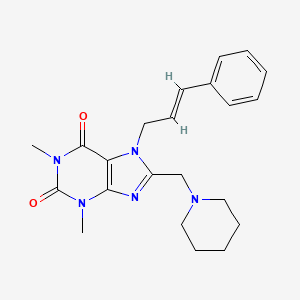

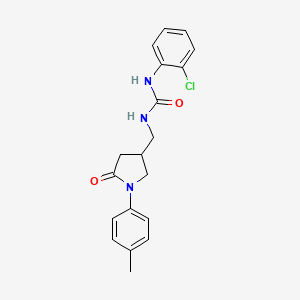

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)